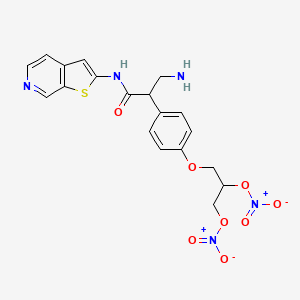

Rock-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19N5O8S |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

[1-[4-[3-amino-1-oxo-1-(thieno[2,3-c]pyridin-2-ylamino)propan-2-yl]phenoxy]-3-nitrooxypropan-2-yl] nitrate |

InChI |

InChI=1S/C19H19N5O8S/c20-8-16(19(25)22-18-7-13-5-6-21-9-17(13)33-18)12-1-3-14(4-2-12)30-10-15(32-24(28)29)11-31-23(26)27/h1-7,9,15-16H,8,10-11,20H2,(H,22,25) |

InChI Key |

NUVWKPPJBXLJST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)NC2=CC3=C(S2)C=NC=C3)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Belumosudil: A Selective ROCK2 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This guide provides a comprehensive overview of Belumosudil (formerly KD025), a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), for researchers, scientists, and drug development professionals. Belumosudil has gained significant attention for its therapeutic potential, particularly in the context of chronic graft-versus-host disease (cGVHD), by modulating immune responses and fibrotic processes.[1][2][3]

Introduction to Belumosudil

Belumosudil is an orally available small molecule that exhibits high selectivity for ROCK2 over ROCK1.[1][2] This isoform selectivity is crucial, as ROCK1 and ROCK2 have distinct physiological roles.[4] The therapeutic effects of Belumosudil are primarily attributed to its ability to restore immune homeostasis and inhibit pathological fibrosis, making it a valuable tool for investigating ROCK2 signaling in various disease models.[3][5]

Mechanism of Action

Belumosudil exerts its effects by inhibiting the kinase activity of ROCK2. This inhibition leads to the modulation of downstream signaling pathways that are pivotal in immune cell function and fibrogenesis.

Immunomodulatory Effects

A key mechanism of Belumosudil is its ability to rebalance the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).[1][2][3][5]

-

Downregulation of Th17 Cells: Belumosudil inhibits the phosphorylation of STAT3, a key transcription factor for Th17 differentiation. This leads to a reduction in the production of pro-inflammatory cytokines IL-17 and IL-21.[1][2][6]

-

Upregulation of Treg Cells: The inhibitor promotes the phosphorylation of STAT5, which is critical for the development and function of immunosuppressive Treg cells.[1][2][6]

This dual action on the Th17/Treg axis helps to resolve the chronic inflammation that characterizes diseases like cGVHD.[3]

Anti-fibrotic Effects

ROCK2 is a central mediator of fibrotic processes. By inhibiting ROCK2, Belumosudil can interfere with the signaling cascades that lead to tissue fibrosis. This includes the regulation of the actin cytoskeleton, which is crucial for the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.

Signaling Pathway

The signaling pathway modulated by Belumosudil involves the intricate interplay of cytokine signaling and downstream transcription factor activation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. My paper of the month - ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease | EBMT [ebmt.org]

- 6. pro.campus.sanofi [pro.campus.sanofi]

A Technical Guide to the Downstream Signaling Pathways of ROCK2 Inhibited by Selective Inhibitors

Disclaimer: The specific inhibitor "Rock-IN-6" is not extensively characterized in the provided search results. Therefore, this guide will focus on the downstream pathways of ROCK2 that are affected by well-documented, selective ROCK2 inhibitors such as KD025 (Belumosudil). The principles and pathways discussed are representative of selective ROCK2 inhibition.

Introduction to Rho-Associated Kinase 2 (ROCK2)

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that belongs to the AGC (PKA/PKG/PKC) family.[1] It is a critical downstream effector of the small GTPase RhoA.[1][2] ROCK2 plays a fundamental role in various cellular processes, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation, apoptosis, and smooth muscle cell contraction.[2] Dysregulation of ROCK2 activity has been implicated in a wide range of diseases, including cardiovascular disorders, autoimmune diseases, fibrosis, and cancer.[2][3][4] While the two isoforms, ROCK1 and ROCK2, share high homology in their kinase domains, they have distinct and non-redundant functions in vivo.[5][6] ROCK2 is predominantly expressed in the brain, heart, and cardiac and brain tissues.[1][6]

ROCK2 Downstream Signaling Pathways and Inhibition

Selective inhibition of ROCK2 modulates several key signaling cascades. These pathways are central to cellular function and are implicated in various pathological conditions.

Cytoskeletal Dynamics and Cell Contractility

ROCK2 is a master regulator of the actin cytoskeleton. Its inhibition directly impacts cell shape, migration, and contraction.

-

Myosin Light Chain (MLC) Phosphorylation: ROCK2 promotes actomyosin contractility through two primary mechanisms. It directly phosphorylates Myosin Light Chain (MLC) and also phosphorylates and inactivates the Myosin Phosphatase Target subunit 1 (MYPT1) of the MLC phosphatase complex.[7] This inactivation prevents the dephosphorylation of MLC, leading to sustained contractility.[1][7] Selective ROCK2 inhibitors block these phosphorylation events, leading to smooth muscle relaxation and reduced cell contractility.

-

LIM Kinase (LIMK)/Cofilin Pathway: ROCK2 phosphorylates and activates LIM kinase (LIMK).[7][8] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[7][8] This results in the stabilization of actin filaments and the formation of stress fibers.[7] Inhibition of ROCK2 disrupts this cascade, leading to increased cofilin activity, actin filament disassembly, and reduced stress fiber formation.

-

ERM Proteins: ROCK2 phosphorylates Ezrin-Radixin-Moesin (ERM) proteins.[2][7] This activation is crucial for linking the actin cytoskeleton to the plasma membrane, which is essential for maintaining cell shape and adhesion.[2]

Immune Response and Inflammation

ROCK2 is a key regulator of immune cell function, particularly in T-cell differentiation and pro-inflammatory signaling.

-

Th17/Treg Balance: ROCK2 plays a crucial role in driving the differentiation of pro-inflammatory T helper 17 (Th17) cells.[3] It does so by activating the transcription factor STAT3, which is essential for the expression of RORγt, the master regulator of Th17 differentiation.[9][10] This leads to increased production of pro-inflammatory cytokines like IL-17 and IL-21.[9][10] Selective ROCK2 inhibition with KD025 has been shown to down-regulate the phosphorylation of STAT3, leading to reduced RORγt and IRF4 levels.[10] This decreases IL-17 and IL-21 secretion.[10] Concurrently, ROCK2 inhibition increases the phosphorylation of STAT5 and the expression of Foxp3, promoting the development and function of immunosuppressive regulatory T cells (Tregs).[3][10] This shifts the immune balance from a pro-inflammatory to a regulatory state.[3]

-

NF-κB Signaling: In certain cancer cells, ROCK2 can activate the NF-κB pathway by phosphorylating IKKβ.[4] This leads to increased NF-κB transcriptional activity and subsequent expression of pro-inflammatory cytokines like IL-6.[4] The IL-6 then activates the JAK2/STAT3 pathway, creating a positive feedback loop that can contribute to chemoresistance.[4] Inhibition of ROCK2 can break this cycle.

-

Macrophage Function: ROCK2 signaling promotes a pro-inflammatory and pro-fibrotic macrophage phenotype.[11] Inhibition with KD025 has been shown to reduce the production of TNF-α by macrophages and inhibit their migration, partly through the downregulation of cofilin phosphorylation.[11]

Fibrosis

ROCK2 is a key driver of fibrotic processes. Its inhibition has shown therapeutic potential in reversing fibrosis.

-

Myofibroblast Differentiation: ROCK2 signaling is involved in the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.[3] This process is promoted by pathways such as transforming growth factor-β (TGF-β).[3] ROCK2 inhibition downregulates the expression of profibrotic genes, including those for smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF), impeding myofibroblast differentiation.[3]

-

Transcriptional Regulation: ROCK2 facilitates the activity of Myocardin-related transcription factor (MRTF), which increases the expression of profibrotic genes.[3]

Quantitative Data on Selective ROCK2 Inhibition

The following table summarizes key quantitative data related to the inhibition of ROCK2 by selective inhibitors.

| Inhibitor | Target(s) | IC50 / Ki Value | Experimental System | Observed Effect | Reference |

| KD025 | ROCK2 | IC50: ~60 nmol/L | Recombinant enzyme assay | Highly selective for ROCK2 over ROCK1 (little effect on ROCK1 up to 10 µmol/L). Competitive with ATP. | [12] |

| KD025 | ROCK2 | - | Psoriasis Patients (Oral Admin.) | 46% of patients achieved PASI 50. Significant reduction in IL-17 and IL-23; significant increase in IL-10. | [9][13] |

| KD025 | ROCK2 | - | Human CD4+ T cells (in vitro) | Dose-dependent downregulation of pSTAT3, IRF4, and RORγt. Significant reduction of IL-21 and IL-17 secretion. | [10] |

| SLx-2119 | ROCK2 | - | Primary cultured neurons | Used at 300 nM and 600 nM for 24h to study effects on neuronal apoptosis. | [12] |

Detailed Experimental Protocols

ROCK2 Kinase Activity Assay (ELISA-based)

This protocol is adapted from commercially available kits and provides a method to measure the kinase activity of ROCK2 and screen for inhibitors.[14]

Principle: This assay measures the phosphorylation of a specific ROCK2 substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Threonine 696. The phosphorylated substrate is then detected using a specific primary antibody and an HRP-conjugated secondary antibody.

Materials:

-

Rho Kinase Substrate (MYPT1) Coated 96-well Plate

-

Active ROCK2 enzyme (positive control)

-

10X Kinase Buffer

-

ATP Solution (e.g., 100 mM)

-

Test Inhibitor (e.g., this compound, KD025)

-

Anti-phospho-MYPT1 (Thr696) primary antibody

-

HRP-conjugated secondary antibody

-

Assay Diluent

-

10X Wash Buffer

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare 1X Kinase Buffer and 1X Wash Buffer by diluting the 10X stocks with ddH₂O. Dilute the active ROCK2 enzyme, antibodies, and test inhibitor to their desired working concentrations in 1X Kinase Buffer or Assay Diluent as appropriate.

-

Sample Incubation: Add diluted ROCK2 samples (or cell lysates) and various concentrations of the test inhibitor to the wells of the MYPT1-coated plate. Include a positive control (active ROCK2 without inhibitor) and a negative control (no enzyme).

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction. A final ATP concentration of 0.2 mM is common.

-

Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[14]

-

Washing: Stop the reaction by emptying the wells. Wash the plate 3-5 times with 1X Wash Buffer, aspirating thoroughly between washes.

-

Primary Antibody: Add the diluted anti-phospho-MYPT1 antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.

-

Washing: Repeat the washing step (Step 5).

-

Secondary Antibody: Add the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.

-

Washing: Repeat the washing step (Step 5).

-

Detection: Add the Substrate Solution to each well and incubate at room temperature for 5-30 minutes.

-

Stop Reaction: Add Stop Solution to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the ROCK2 kinase activity.

Western Blotting for Phosphorylated Proteins

Principle: To detect changes in the phosphorylation state of ROCK2 downstream targets (e.g., STAT3, MYPT1) in response to an inhibitor.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HK-2 renal tubular epithelial cells, CD4+ T cells) to desired confluency.[10][15] Treat cells with the selective ROCK2 inhibitor for the specified time and concentration. Include vehicle-treated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pSTAT3, anti-pMYPT1) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Washing: Repeat the washing step (Step 8).

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total STAT3) or a housekeeping protein (e.g., β-actin, GAPDH).

TUNEL Assay for Apoptosis

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

Procedure:

-

Cell Preparation: Grow and treat cells on glass coverslips or chamber slides as described for western blotting.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells by incubating with 0.1-1% Triton X-100 in PBS for 5-10 minutes.[15]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, in a humidified chamber at 37°C for 1 hour, protected from light.

-

Washing: Wash the cells with PBS.

-

Nuclear Counterstain: Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.[15]

-

Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTPs), while all nuclei will be visible with the DAPI stain.

-

Quantification: The percentage of apoptotic cells can be calculated by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei.

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 3. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Discovery and Synthesis of Selective ROCK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed public information regarding the specific discovery and synthesis of a compound designated "Rock-IN-6" is limited. This guide provides a comprehensive overview of the principles and methodologies for the discovery and synthesis of selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors, using publicly available data from well-characterized compounds as illustrative examples.

Introduction: The Role of ROCK2 in Health and Disease

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are crucial downstream effectors of the small GTPase RhoA. Two isoforms, ROCK1 and ROCK2, have been identified and share a high degree of homology in their kinase domains. These kinases play a pivotal role in regulating a wide array of cellular functions, including cytoskeletal organization, cell motility, contraction, and proliferation.

While both isoforms are involved in various physiological processes, emerging evidence suggests distinct roles for ROCK1 and ROCK2. Notably, ROCK2 has been implicated in the pathophysiology of a range of diseases, including cardiovascular disorders, autoimmune diseases, fibrosis, and cancer metastasis.[1] Systemic inhibition of both ROCK isoforms can lead to side effects such as hypotension.[2] Consequently, the development of selective ROCK2 inhibitors represents a promising therapeutic strategy to mitigate these diseases while potentially offering a better safety profile than non-selective ROCK inhibitors.[2]

The RhoA/ROCK2 Signaling Pathway

The activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts the autoinhibitory intramolecular fold, leading to the activation of the kinase domain. Activated ROCK2 then phosphorylates a number of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately results in increased cellular contractility and other cellular responses.

Caption: Figure 1: Simplified RhoA/ROCK2 Signaling Pathway

Discovery of Selective ROCK2 Inhibitors

The discovery of selective ROCK2 inhibitors often involves a multi-faceted approach, beginning with the identification of a suitable chemical scaffold, followed by iterative cycles of design, synthesis, and biological evaluation to optimize potency and selectivity.

Lead Identification Strategies

-

High-Throughput Screening (HTS): Screening large compound libraries against ROCK2 can identify initial hit compounds.

-

Fragment-Based Drug Discovery (FBDD): Screening smaller, fragment-like molecules can identify low-affinity binders that can be grown or linked to generate more potent inhibitors.

-

Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the ROCK2 kinase domain allows for the rational design of inhibitors that can specifically interact with the active site.

-

Scaffold Hopping: Modifying existing ROCK inhibitor scaffolds can lead to novel chemical series with improved properties.

Representative Selective ROCK2 Inhibitors

Several selective ROCK2 inhibitors have been developed and characterized. The following table summarizes the in vitro potency of some of these compounds.

| Compound Name/ID | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | Selectivity (ROCK1/ROCK2) | Reference |

| Belumosudil | - | 0.153 | - | [1] |

| Compound S9 | 0.821 | 0.020 | 41-fold | [1] |

| Compound DC24 | 6.354 | 0.124 | ~51-fold | [2] |

| Compound 4v | - | 0.020 | - | [3] |

| Compound 10p | - | 0.03 | - | [4] |

Synthesis of Selective ROCK2 Inhibitors

The synthetic routes to selective ROCK2 inhibitors are diverse and depend on the specific chemical scaffold. Below is a generalized workflow and a representative synthetic scheme based on the synthesis of 6-indazolamino-2-pyrrolidylpyridine derivatives.

General Synthesis Workflow

Caption: Figure 2: General Synthesis Workflow

Experimental Protocol: Synthesis of a 6-Indazolamino-2-pyrrolidylpyridine Analog (Representative)

This protocol is a representative example based on the synthesis of compounds like S9.[1]

Step 1: Synthesis of the Pyrrolidinylpyridine Intermediate A solution of the starting substituted pyridine is reacted with a suitable pyrrolidine derivative under basic conditions. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is extracted and purified by column chromatography.

Step 2: Synthesis of the Indazolamino Intermediate The indazole core is functionalized, often through a nucleophilic aromatic substitution or a cross-coupling reaction, to introduce an amino group at the desired position.

Step 3: Coupling of Intermediates The pyrrolidinylpyridine intermediate is coupled with the indazolamino intermediate. This is often achieved through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. The reaction is carried out in an inert atmosphere with a suitable palladium catalyst, ligand, and base.

Step 4: Final Modification and Purification Further modifications to the coupled product, such as deprotection or functional group interconversion, may be necessary. The final compound is then purified to a high degree of purity using techniques like preparative HPLC or recrystallization. The structure and purity of the final compound are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Selective ROCK2 Inhibitors

The biological activity of newly synthesized compounds is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ROCK1 and ROCK2.

Protocol: Kinase-Glo® Luminescent Kinase Assay (Promega)

-

Recombinant human ROCK1 and ROCK2 enzymes are used.

-

The compounds are serially diluted in DMSO and then added to the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a generic kinase substrate peptide).

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

After incubation, the Kinase-Glo® reagent is added, which measures the amount of remaining ATP.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cellular Assays

Objective: To assess the effect of the inhibitors on ROCK2-mediated signaling and cellular functions in a cellular context.

Protocol: Immunofluorescence Staining for Cytoskeletal Organization

-

Cells (e.g., MDA-MB-231 breast cancer cells) are seeded on coverslips and allowed to adhere.

-

The cells are treated with the test compound at various concentrations for a specified period.

-

After treatment, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

The actin cytoskeleton is stained with fluorescently labeled phalloidin.

-

The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

Changes in cell morphology and actin stress fiber formation are observed and quantified.[1]

Protocol: Cell Scratch Assay for Migration

-

A confluent monolayer of cells is created in a culture plate.

-

A "scratch" or wound is made in the monolayer using a pipette tip.

-

The cells are washed to remove debris and then treated with the test compound.

-

The closure of the scratch is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the area of the scratch over time.[1]

Conclusion and Future Directions

The development of selective ROCK2 inhibitors is a rapidly advancing field with significant therapeutic potential. The strategies and methodologies outlined in this guide provide a framework for the discovery and synthesis of novel and potent compounds. Future research will likely focus on further improving the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in a broader range of disease models. The continued investigation into the distinct biological roles of ROCK1 and ROCK2 will be crucial for the successful clinical translation of selective ROCK2-targeted therapies.

References

- 1. Design and synthesis of ROCK2-selective inhibitors bearing 6-indazolamino-2-pyrrolidinylpyridine for the treatment of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Rock-IN-6 Selectivity Profile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of Rock-IN-6, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it dictates the therapeutic window and potential off-target effects. This document outlines the inhibitory activity of this compound, details the experimental methodologies used to determine kinase selectivity, and provides visual representations of the relevant signaling pathway and experimental workflows.

Introduction to this compound

This compound is a potent and selective ROCK2 inhibitor with an IC50 of 2.19 nM.[1] It is under investigation for its therapeutic potential in conditions such as glaucoma and retinal diseases. The therapeutic efficacy of ROCK inhibitors is linked to their ability to modulate the actin cytoskeleton, cell adhesion, and smooth muscle contraction. Selectivity for ROCK2 over the highly homologous ROCK1 isoform and other kinases is a critical attribute for minimizing off-target side effects.

Kinase Selectivity Profile of a Selective ROCK Inhibitor

Table 1: Representative Kinase Selectivity Profile of a Selective ROCK2 Inhibitor

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK2 |

| ROCK2 | 2 | 1 |

| ROCK1 | 250 | 125 |

| PKA | >10,000 | >5000 |

| PKG | >10,000 | >5000 |

| PKCα | 8,500 | 4250 |

| CAMKII | >10,000 | >5000 |

| p38α | >10,000 | >5000 |

| JNK1 | >10,000 | >5000 |

| ERK2 | >10,000 | >5000 |

| SRC | 9,800 | 4900 |

| LCK | >10,000 | >5000 |

| ABL | >10,000 | >5000 |

Note: The data presented in this table is illustrative for a selective ROCK2 inhibitor and is not the specific experimental data for this compound.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is achieved through various biochemical assays. These assays measure the inhibitor's potency against the intended target and a wide array of other kinases. Below are detailed methodologies for commonly employed high-throughput screening assays.

Radiometric Kinase Assay (e.g., HotSpot Assay)

This method is often considered the gold standard for its direct measurement of kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase.

Methodology:

-

Reaction Setup: The kinase, a specific peptide or protein substrate, and the test compound (e.g., this compound) are incubated in a reaction buffer containing MgCl₂, ATP, and [γ-³³P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by the addition of a solution like phosphoric acid.

-

Separation: The phosphorylated substrate is separated from the free [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.

-

Washing: The filter paper is washed multiple times to remove any unbound [γ-³³P]ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction (with DMSO vehicle). IC50 values are then determined by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This assay format measures the ability of a test compound to compete with a known, immobilized ligand for binding to the kinase active site.

Principle: This method relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Methodology:

-

Assay Components: The assay consists of the kinase (often tagged with DNA), an immobilized ligand on a solid support (e.g., beads), and the test compound.

-

Competition: The kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

-

Separation: The solid support with the bound kinase is separated from the unbound components.

-

Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to measure the amount of DNA tagged to the kinase.

-

Data Analysis: The results are typically reported as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.

Principle: TR-FRET technology measures the transfer of energy between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like fluorescein or a red-shifted dye). In a kinase assay, a long-lifetime donor-labeled antibody recognizes a phosphorylated substrate that is labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when the antibody binds the phosphorylated substrate), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.

Methodology:

-

Kinase Reaction: The kinase, substrate (labeled with an acceptor fluorophore), and test compound are incubated with ATP to allow for phosphorylation.

-

Detection: A solution containing a stop reagent (e.g., EDTA) and a lanthanide-labeled antibody specific for the phosphorylated substrate is added.

-

Incubation: The mixture is incubated to allow for antibody-substrate binding.

-

Measurement: The plate is read on a TR-FRET-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores after a time delay.

-

Data Analysis: The TR-FRET signal is typically calculated as a ratio of the acceptor emission to the donor emission. IC50 values are determined from the dose-response inhibition of this signal.

Visualizing the Core Signaling Pathway and Experimental Workflow

The ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction.

Caption: Simplified ROCK signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a generalized workflow for assessing the selectivity of a kinase inhibitor using a high-throughput screening platform.

Caption: Generalized kinase selectivity profiling workflow.

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. This compound, as a potent ROCK2 inhibitor, is expected to exhibit high selectivity against other kinases, which is a key factor for its development in treating ocular diseases. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, ensuring the generation of robust and reliable data for informed decision-making in drug discovery programs. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental process.

References

The Role of ROCK Inhibition in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation of stem cells is a tightly regulated process involving a complex interplay of signaling pathways. Among these, the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of cell fate decisions. This technical guide provides an in-depth overview of the function of ROCK inhibitors in stem cell differentiation. While direct, in-depth literature on the novel and specific ROCK2 inhibitor, Rock-IN-6, is nascent, this document will focus on the well-characterized effects of the broader class of ROCK inhibitors, such as Y-27632, to provide a foundational understanding of their mechanism of action and potential applications. This guide will detail the underlying signaling pathways, present quantitative data on differentiation outcomes, provide experimental protocols for studying ROCK inhibition, and visualize key processes using DOT language diagrams.

Introduction to ROCK Signaling in Stem Cells

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key molecular switches that control a wide range of cellular processes.[1] Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of RhoA.[2][3] The RhoA/ROCK pathway is integral to regulating the actin cytoskeleton, cell adhesion, migration, proliferation, and survival.[2][3][4] In the context of stem cells, this pathway plays a pivotal role in maintaining pluripotency, controlling cell shape, and influencing lineage commitment during differentiation.[1]

ROCK activation is generally associated with increased cytoskeletal tension and has been shown to influence cell fate. For instance, TGFβ-activated RhoA/ROCK signaling can act as a molecular switch in mesenchymal stem cells (MSCs), promoting differentiation into myofibroblasts when activated.[1] Conversely, inhibition of ROCK signaling has been demonstrated to promote differentiation into other lineages, such as endothelial cells.[1]

This compound is a selective inhibitor of ROCK2, with a reported IC50 of 2.19 nM.[5][6] While specific studies on this compound's role in stem cell differentiation are limited, its high selectivity for ROCK2 suggests it may offer more targeted effects compared to pan-ROCK inhibitors like Y-27632, potentially minimizing off-target effects. Understanding the broader role of ROCK inhibition is therefore crucial for predicting and exploring the function of this compound.

The Impact of ROCK Inhibition on Stem Cell Differentiation

Inhibition of the ROCK pathway has been shown to have varied and lineage-specific effects on stem cell differentiation.

-

Neuronal Differentiation: The ROCK inhibitor Y-27632 has been found to promote the differentiation of mouse embryonic stem cells into neurons.[7][8][9] This process is thought to be mediated by the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[7][9]

-

Endothelial Differentiation: ROCK inhibition profoundly promotes the differentiation and expansion of endothelial cells from Flk1+ mesodermal precursor cells derived from embryonic stem cells.[10] This effect is mediated through the PTEN-Akt signaling pathway.[10]

-

Keratinocyte Differentiation: Y-27632 can facilitate the differentiation of human bone marrow mesenchymal stem cells (BMSCs) into keratinocyte-like cells.[11][12]

-

Mesenchymal Lineage Commitment: In mesenchymal stem cells, inactivation of RhoA/ROCK signaling not only inhibits differentiation into fibroblasts/myofibroblasts but can also trigger a switch towards differentiation into airway epithelial cells.[4]

Quantitative Data on ROCK Inhibition and Differentiation

The following tables summarize quantitative findings from studies investigating the effects of ROCK inhibitors on stem cell differentiation.

| Cell Type | Inhibitor | Concentration | Differentiation Effect | Key Quantitative Finding | Reference |

| Mouse Embryonic Stem Cells | Y-27632 | 10 µM | Promoted neuronal differentiation | Increased expression of neuronal markers (e.g., βIII-tubulin) | [7][9] |

| ESC-derived Flk1+ Mesodermal Precursors | Y-27632 | 10 µM | Promoted endothelial cell differentiation | Significant increase in ICAM2+ endothelial cells | [10] |

| Human Bone Marrow MSCs | Y-27632 | 10 µM | Facilitated keratinocyte-like cell differentiation | Higher expression of keratinocyte-specific markers | [11][12] |

| Mesenchymal Stem Cells | Fasudil | Not Specified | Inhibited myofibroblast differentiation; promoted epithelial differentiation | Significantly inhibited α-SMA expression; induced E-cadherin expression | [4] |

Signaling Pathways Modulated by ROCK Inhibition

ROCK inhibitors exert their effects on stem cell differentiation by modulating several downstream signaling pathways. The primary mechanism involves the alteration of the actin cytoskeleton and cellular tension, which in turn influences mechanotransduction and gene expression.

Rho-ROCK Signaling Pathway

The canonical Rho-ROCK pathway begins with the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which then phosphorylates numerous downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation. ROCK inhibitors block this cascade, leading to a reduction in cytoskeletal tension.

Downstream Pathways Influencing Differentiation

Inhibition of ROCK can lead to the activation of other signaling pathways that drive differentiation towards specific lineages.

-

PI3K/Akt Pathway: In the context of endothelial differentiation, ROCK suppression promotes the phosphorylation and activation of Akt through a PTEN-dependent mechanism.[10]

-

ERK Pathway: The promotion of neuronal differentiation by ROCK inhibition has been linked to the activation of the ERK signaling pathway.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of ROCK inhibitors in stem cell differentiation.

General Workflow for Studying ROCK Inhibitor Effects

Protocol for Endothelial Differentiation of ESC-derived Flk1+ Mesodermal Precursor Cells

This protocol is adapted from a study on the effects of Y-27632.[10]

-

Preparation of Flk1+ Mesodermal Precursor Cells (MPCs):

-

Culture embryonic stem cells under conditions that promote the formation of Flk1+ MPCs. This typically involves embryoid body formation or monolayer culture with specific growth factors.

-

Isolate Flk1+ MPCs using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).

-

-

Differentiation Culture:

-

Plate the purified Flk1+ MPCs onto Matrigel-coated plates at a density of 1-2 × 10⁴ cells/cm².

-

Culture the cells in a differentiation medium supplemented with VEGF-A (50 ng/mL).

-

-

ROCK Inhibitor Treatment:

-

To the experimental group, add the ROCK inhibitor (e.g., Y-27632 at 10 µM or a titration of this compound) to the differentiation medium.

-

Maintain a control group without the ROCK inhibitor.

-

Culture the cells for a defined period (e.g., 4-7 days), changing the medium as required.

-

-

Analysis of Endothelial Differentiation:

-

Immunocytochemistry: Fix the cells and stain for endothelial markers such as CD31 (PECAM-1) and VE-cadherin.

-

FACS Analysis: Dissociate the cells and stain for cell surface markers like ICAM2 to quantify the percentage of endothelial cells.[10]

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR to analyze the expression levels of endothelial-specific genes.

-

Protocol for Neuronal Differentiation of Embryonic Stem Cells

This protocol is based on studies using Y-27632 to promote neuronal differentiation.[7]

-

ESC Culture:

-

Maintain mouse embryonic stem cells on a feeder layer of mitomycin C-treated mouse embryonic fibroblasts in standard ESC medium.

-

-

Neuronal Induction:

-

Dissociate ESCs and culture them in suspension to form embryoid bodies (EBs) in a medium lacking leukemia inhibitory factor (LIF).

-

After a period of EB formation (e.g., 4 days), plate the EBs onto gelatin-coated dishes to allow for attachment and outgrowth.

-

-

ROCK Inhibitor Treatment:

-

On the day of plating the EBs, add the ROCK inhibitor (e.g., Y-27632 at 10 µM or a titration of this compound) to the culture medium.

-

Maintain a control group without the inhibitor.

-

Continue the culture for an additional period (e.g., 4-8 days) to allow for neuronal differentiation.

-

-

Analysis of Neuronal Differentiation:

-

Immunocytochemistry: Fix the cells and stain for neuronal markers such as βIII-tubulin (Tuj1) and microtubule-associated protein 2 (MAP2).

-

Western Blotting: Lyse the cells and perform Western blotting to quantify the protein levels of neuronal markers.

-

qPCR: Analyze the expression of neuronal-specific genes.

-

Conclusion and Future Directions

The inhibition of ROCK signaling is a potent method for influencing stem cell fate and promoting differentiation towards specific lineages. While much of the current understanding is based on pan-ROCK inhibitors like Y-27632, the development of selective ROCK2 inhibitors such as this compound opens up new avenues for more targeted therapeutic strategies. The higher selectivity of this compound may allow for a more precise modulation of stem cell differentiation, potentially enhancing the efficiency of generating specific cell types for regenerative medicine while minimizing unwanted side effects.

Future research should focus on directly comparing the effects of selective ROCK2 inhibitors like this compound with pan-ROCK inhibitors in various stem cell differentiation models. Elucidating the specific roles of ROCK1 versus ROCK2 in different lineage commitment decisions will be crucial for refining differentiation protocols and advancing the clinical translation of stem cell-based therapies. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. Role of Rho GTPases in stem cell regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. RhoA/ROCK Signaling Modulates Lineage Commitment of Mesenchymal Stem Cells in Asthma through Lef1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Promotion of mouse embryonic stem cell differentiation by Rho kinase inhibitor Y-27632. | Sigma-Aldrich [sigmaaldrich.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Rho kinase inhibitor Y-27632 promotes the differentiation of human bone marrow mesenchymal stem cells into keratinocyte-like cells in xeno-free conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

Preliminary Studies on Selective ROCK2 Inhibition in Autoimmune Disease Models: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available scientific literature and preclinical study databases reveals a notable absence of studies specifically investigating "Rock-IN-6" in the context of autoimmune disease models. Therefore, this document serves as a technical and strategic guide for initiating such investigations. It provides established, detailed protocols for key in vivo and in vitro models relevant to autoimmunity and outlines the hypothetical mechanism of action for a selective ROCK2 inhibitor based on current scientific understanding of the ROCK2 signaling pathway in immune regulation.

Data Presentation

The following tables are templates designed for the structured presentation of quantitative data from future studies on this compound or other selective ROCK2 inhibitors.

Table 1: Efficacy of this compound in MOG-induced Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Day of Onset | Mean Maximum Clinical Score (0-5) | CNS Immune Infiltration (Cells/mm²) | Pro-inflammatory Cytokines (pg/mL) |

| Vehicle Control | - | |||||

| This compound | e.g., 10 | e.g., p.o. | ||||

| This compound | e.g., 30 | e.g., p.o. | ||||

| Positive Control (e.g., Fingolimod) | e.g., 0.5 | e.g., p.o. |

Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA)

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Arthritis Index (0-16) | Mean Paw Thickness (mm) | Anti-Collagen Type II IgG (µg/mL) | Histological Score (Synovitis, Erosion) |

| Vehicle Control | - | |||||

| This compound | e.g., 10 | e.g., i.p. | ||||

| This compound | e.g., 30 | e.g., i.p. | ||||

| Positive Control (e.g., Methotrexate) | e.g., 0.75 | e.g., i.p. |

Table 3: Effect of this compound on In Vitro T-cell Differentiation

| Treatment | Concentration (nM) | Naïve CD4+ T-cell Source | % Th17 (CD4+IL-17A+) | % Treg (CD4+Foxp3+) | pSTAT3/STAT3 Ratio | pSTAT5/STAT5 Ratio |

| Vehicle Control | - | e.g., C57BL/6 Spleen | ||||

| This compound | 10 | |||||

| This compound | 100 | |||||

| This compound | 1000 |

Experimental Protocols

Myelin Oligodendrocyte Glycoprotein (MOG)35-55-Induced EAE in C57BL/6 Mice

This is a standard and widely used model for chronic-progressive multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) with 4 mg/mL Mycobacterium tuberculosis (H37Ra)

-

Pertussis toxin (PTX) from Bordetella pertussis

-

Sterile Phosphate Buffered Saline (PBS)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

-

Emulsion Preparation: Prepare a 1:1 emulsion of MOG35-55 (dissolved in PBS at 2 mg/mL) and CFA. The emulsion is critical and should be stable; a drop placed in water should not disperse. This is achieved by vigorous mixing using two glass syringes connected by a Luer lock.

-

Immunization (Day 0): Anesthetize mice. Administer a total of 200 µL of the emulsion subcutaneously (s.c.) over two sites on the upper back (100 µL per site).

-

Pertussis Toxin Administration: Administer 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.) on Day 0 and again on Day 2.

-

Clinical Monitoring: Begin daily monitoring of mice from Day 7 for weight loss and clinical signs of EAE using a standard 0-5 scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or ataxia.

-

3: Complete hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund or dead.

-

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

The CIA model is a robust and widely accepted model for studying the pathology and therapeutic intervention in rheumatoid arthritis.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Anesthetic

Procedure:

-

Collagen Preparation: Dissolve bovine CII in 0.1 M acetic acid at 4°C with gentle stirring to a final concentration of 2 mg/mL.

-

Primary Immunization (Day 0): Prepare a 1:1 emulsion of CII solution and CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally (i.d.) at the base of the tail.

-

Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL of this emulsion i.d. at the base of the tail, near the primary injection site.

-

Arthritis Assessment: Begin monitoring mice for signs of arthritis from Day 21, three times a week. Score each of the four paws on a 0-4 scale:

-

0: Normal.

-

1: Erythema and mild swelling confined to one joint.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16. Paw thickness should also be measured with a digital caliper.

-

In Vitro T-Helper 17 (Th17) and Regulatory T (Treg) Cell Differentiation

This assay is crucial for determining the direct immunomodulatory effect of a compound on key T-cell lineages implicated in autoimmunity.

Materials:

-

Spleens and lymph nodes from naïve C57BL/6 mice.

-

Naïve CD4+ T-cell isolation kit (e.g., magnetic-activated cell sorting).

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, antibiotics.

-

Plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

-

Th17 Differentiation Cytokines: TGF-β (2 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL).

-

Treg Differentiation Cytokines: TGF-β (5 ng/mL), IL-2 (100 U/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL).

Procedure:

-

Isolate Naïve CD4+ T-cells: Process spleens and lymph nodes into a single-cell suspension. Isolate naïve CD4+ T-cells (CD4+CD62LhighCD44low) using a negative selection kit.

-

T-cell Culture: Plate naïve CD4+ T-cells in a 24-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody.

-

Add Differentiation Cocktails: Add the respective cytokine cocktails for either Th17 or Treg differentiation to the wells. Add this compound at various concentrations.

-

Incubation: Culture the cells for 3-4 days at 37°C, 5% CO2.

-

Analysis: For analysis of cytokine production (e.g., IL-17A), restimulate cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). For transcription factor analysis, proceed directly to staining. Use flow cytometry to quantify the percentage of CD4+IL-17A+ (Th17) cells and CD4+Foxp3+ (Treg) cells.

Mandatory Visualization

Hypothetical Signaling Pathway for a Selective ROCK2 Inhibitor in T-Cell Differentiation

The diagram below illustrates the proposed mechanism by which selective ROCK2 inhibition shifts the balance from pro-inflammatory Th17 cells to immunosuppressive Treg cells. This is based on evidence that ROCK2 is critical for phosphorylating STAT3, a key transcription factor for Th17 differentiation, while its inhibition promotes STAT5 signaling, which is essential for Treg development.[1][2][3][4]

Hypothetical mechanism of a selective ROCK2 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rock-IN-6 In Vitro Assay for Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro kinase activity of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the cytoskeleton, cell motility, and other cellular functions. While a specific assay termed "Rock-IN-6" is not found in publicly available literature, this document outlines a representative enzyme-linked immunosorbent assay (ELISA)-based protocol, which is a common method for assessing ROCK activity and can be adapted for screening potential inhibitors.

Introduction to ROCK Signaling

Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a crucial role in signal transduction pathways, regulating a variety of cellular processes.[1][][3] There are two isoforms, ROCK1 and ROCK2, which share a high degree of homology and are downstream effectors of the small GTPase RhoA.[4][5] The Rho/ROCK signaling pathway is involved in cytoskeletal remodeling, cell migration, and contraction.[][3] Dysregulation of the ROCK signaling pathway has been implicated in various diseases, including cancer, hypertension, and neurological disorders.[][3]

The activation of ROCK by GTP-bound RhoA leads to the phosphorylation of several downstream substrates.[6] A key substrate is the myosin phosphatase target subunit 1 (MYPT1).[5] Phosphorylation of MYPT1 by ROCK inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC and subsequent actomyosin contractility.[4][5] Another important pathway involves ROCK-mediated activation of LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.[1][4]

ROCK Signaling Pathway Diagram

References

- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Optimal working concentration of Rock-IN-6 for cell culture experiments

Application Notes and Protocols for Rock-IN-6 in Cell Culture

Introduction

This compound is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with a reported IC50 of 2.19 nM.[1] The ROCK signaling pathway is a crucial regulator of various fundamental cellular processes, including cell shape, motility, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.[2][3][4][5] Dysregulation of the ROCK pathway is implicated in numerous diseases, including cancer, glaucoma, and cardiovascular disorders, making its inhibitors valuable tools for research and potential therapeutic agents.[2][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal working concentration of this compound in various cell culture experiments. The optimal concentration is highly dependent on the specific cell type, experimental endpoint, and treatment duration. Therefore, it is essential to perform empirical testing to establish the most effective and non-toxic concentration for your specific model system.

Mechanism of Action: The ROCK Signaling Pathway

The ROCK proteins (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[3][4] When activated by GTP-bound RhoA, ROCK phosphorylates several substrates that modulate the actin cytoskeleton.[7][8] Key downstream targets include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[2][4][5] This increases MLC phosphorylation, leading to enhanced actin-myosin contractility, stress fiber formation, and focal adhesion assembly.[2]

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][7] This results in the stabilization of actin filaments.

-

ERM proteins (Ezrin, Radixin, Moesin): Phosphorylation of these proteins by ROCK promotes the linking of the actin cytoskeleton to the plasma membrane.[3]

This compound exerts its effect by selectively inhibiting the kinase activity of ROCK2, thereby preventing the phosphorylation of its downstream targets and disrupting the associated cellular functions.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of this compound and provides a comparative reference for commonly used concentrations of another ROCK inhibitor, Y-27632. Researchers should use this table as a guideline and determine the specific IC50/EC50 for their experimental system.

| Inhibitor | Target | Reported IC50 | Typical Working Concentration Range | Cell Type Examples / Context |

| This compound | ROCK2 | 2.19 nM[1] | To be determined empirically (start with 1 nM - 1 µM) | Glaucoma and retinal disease research[1] |

| Y-27632 | ROCK1/ROCK2 | ~800 nM (ROCK1), ~700 nM (ROCK2) | 5 µM - 20 µM[9] | Human pluripotent stem cells (hPSCs)[9], Glioma cells[10], Corneal endothelial cells[11] |

Experimental Protocols

The optimal working concentration of this compound should balance desired biological activity with minimal cytotoxicity. The following protocols outline two key experiments to establish this concentration: a dose-response assay to determine the effective concentration (EC50) and a cytotoxicity assay to determine the toxic concentration (IC50).

Protocol 1: Dose-Response Assay for Functional Effect

This protocol is designed to determine the concentration of this compound that produces 50% of the maximal response for a specific biological effect (e.g., inhibition of cell migration, change in morphology, or reduction in stress fibers).

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest and count the cells.

-

Seed cells into a multi-well plate (e.g., 24- or 96-well) at a predetermined optimal density.[12] Allow cells to adhere and recover for 24 hours.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.

-

On the day of the experiment, prepare a serial dilution series. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) down to the picomolar range.

-

Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add fresh medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for a duration relevant to the biological process being studied (e.g., 24 hours for migration, 48-72 hours for proliferation effects).[13]

-

-

Functional Analysis:

-

Assess the desired biological endpoint. This could involve:

-

Cell Morphology: Image cells using phase-contrast microscopy to observe changes like cell rounding or loss of stress fibers.

-

Immunofluorescence: Fix, permeabilize, and stain cells for F-actin (using Phalloidin) to visualize the actin cytoskeleton.

-

Cell Migration/Invasion: Perform a scratch (wound healing) assay or a Boyden chamber assay.[10]

-

-

-

Data Analysis:

-

Quantify the results for each concentration.

-

Normalize the data, setting the vehicle control as 100% (or 0% effect, depending on the assay).

-

Plot the response against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.[14][15]

-

Protocol 2: Cytotoxicity Assay (MTT/WST-1)

This protocol determines the concentration at which this compound is cytotoxic to the cells, which is crucial for defining the upper limit of the experimental concentration range.

Methodology:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare and add serial dilutions of this compound as described in Protocol 1. The concentration range should extend higher (e.g., up to 100 µM) to ensure a full kill curve is observed.

-

Include untreated (vehicle control) wells and a positive control for 100% cytotoxicity (e.g., cells treated with a lysis agent like Triton™ X-100 at the end of the assay).[13]

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be at least as long as the longest planned functional experiment.[18]

-

-

Viability Assessment:

-

Use a commercially available viability assay, such as one based on MTT or WST-1. These colorimetric assays measure the metabolic activity of viable cells.[19]

-

Add the reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).

-

-

Data Acquisition:

-

If using an MTT assay, a solubilization step is required before reading.[19]

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance (media-only wells) from all other readings.

-

Calculate cell viability as a percentage of the untreated (vehicle) control.

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data and determine the IC50 value, which is the concentration that reduces cell viability by 50%.[18][20]

-

Conclusion

The optimal working concentration of this compound is a critical parameter that must be determined empirically for each specific cell line and experimental application. By starting with a dose-response assay centered around the known ROCK2 IC50 of 2.19 nM and establishing a toxicity profile with a cytotoxicity assay, researchers can identify a suitable concentration window. This ensures that the observed biological effects are due to the specific inhibition of the ROCK2 pathway and not confounded by off-target or cytotoxic effects, leading to more reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. support.collaborativedrug.com [support.collaborativedrug.com]

- 15. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Cytotoxicity Assay Protocol [protocols.io]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols: ROCK Inhibitors in Glaucoma and Retinal Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in the study and potential treatment of glaucoma and various retinal diseases. This document includes detailed summaries of the mechanism of action, key experimental findings, and protocols for in vitro and in vivo research applications.

Introduction to ROCK Inhibition in Ocular Diseases

The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and contraction. In the eye, this pathway plays a significant role in modulating aqueous humor outflow, retinal ganglion cell (RGC) survival, and retinal vascular integrity. Dysregulation of the ROCK pathway has been implicated in the pathogenesis of glaucoma and several retinal disorders, making it a promising therapeutic target. ROCK inhibitors have emerged as a novel class of drugs that have shown efficacy in preclinical and clinical studies for these conditions.

Mechanism of Action

ROCK inhibitors exert their therapeutic effects in the eye through multiple mechanisms:

-

Glaucoma: In the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance, ROCK inhibitors induce relaxation of the TM cells and alter the extracellular matrix (ECM), leading to increased outflow facility and a reduction in intraocular pressure (IOP).[1][2] They also have a potential role in enhancing blood flow to the optic nerve head and promoting RGC survival and axon regeneration, offering a neuroprotective effect independent of IOP lowering.[1][2]

-

Retinal Diseases: In the retina, ROCK inhibitors have demonstrated anti-inflammatory, anti-angiogenic, and anti-fibrotic properties. They can reduce retinal vascular permeability, inhibit leukocyte adhesion, and suppress the formation of new blood vessels (neovascularization), which are key pathological features of diabetic retinopathy and age-related macular degeneration (AMD).[3][4]

Key Applications and Quantitative Data

The following tables summarize the quantitative effects of various ROCK inhibitors in glaucoma and retinal disease models.

Table 1: Effects of ROCK Inhibitors on Intraocular Pressure (IOP) in Glaucoma

| ROCK Inhibitor | Model/Patient Population | Dosage | IOP Reduction | Citation(s) |

| Ripasudil (K-115) | Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | 0.4% twice daily | -2.6 mmHg (trough) to -3.7 mmHg (peak) at 52 weeks | [5][6] |

| POAG or OHT (adjunct to Timolol) | 0.4% twice daily | -2.4 mmHg (trough) to -2.9 mmHg (peak) vs. placebo | [1][6] | |

| POAG or OHT (adjunct to Latanoprost) | 0.4% twice daily | -2.2 mmHg (trough) to -3.2 mmHg (peak) vs. placebo | [1][6] | |

| Netarsudil (AR-13324) | OAG or OHT | 0.02% once daily | Up to 4.8 mmHg | [2][7] |

| OAG or OHT | 0.02% once daily | Non-inferior to Timolol 0.5% twice daily | [7] | |

| Steroid-induced Glaucoma | 0.02% once daily | -8.6 mmHg at 1 month | [8] | |

| Y-27632 | Rabbits | Topical, Intracameral, or Intravitreal | Dose-dependent decrease | [9] |

Table 2: Effects of ROCK Inhibitors on Aqueous Humor Outflow Facility

| ROCK Inhibitor | Model | Concentration | Increase in Outflow Facility | Citation(s) |

| Netarsudil (AR-13324) | Human Eyes | 0.02% topical | ~35% | [10] |

| Y-27632 | Enucleated Porcine Eyes | 10-100 µM | 40%-80% | [11] |

| Y-27632 | Bovine Eyes | Not specified | 58% | [12] |

Table 3: Neuroprotective and Retinal Effects of ROCK Inhibitors

| ROCK Inhibitor | Application | Model | Key Findings | Citation(s) |

| AR-13324 (Netarsudil) | RGC Survival & Axon Regeneration | Rat Optic Nerve Crush | Significantly increased RGC survival and axon regeneration | [13][14] |

| Y-27632 | RGC Survival | Mouse Optic Nerve Crush | Significantly increased RGC survival | [11] |

| Fasudil | Diabetic Retinopathy | Rat Diabetic Model | Reduced leukocyte adhesion and endothelial damage | [15] |

| Fasudil | Diabetic Macular Edema | Human Clinical Trial | Additive effect in reducing macular edema with bevacizumab | [16][17] |

| AMA0428 | Choroidal Neovascularization | Mouse CNV Model | Reduced vessel area by up to 79% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to ROCK inhibitor research in ophthalmology.

Caption: ROCK signaling pathway in the trabecular meshwork and the mechanism of ROCK inhibitors in glaucoma.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Characterization of Uveoscleral Outflow in Enucleated Porcine Eyes Perfused under Constant Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of rho kinase inhibitors in ophthalmology: From mechanisms to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneonline.com [geneonline.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. A modified in vitro method for aqueous humor outflow studies in enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New ROCK Inhibitor Shows Potential in Glaucoma [reviewofoptometry.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ophthalmologytimes.com [ophthalmologytimes.com]

- 13. researchgate.net [researchgate.net]

- 14. ROCK-Isoform Specific Polarization of Macrophages Associated with Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vivo Administration and Dosage of ROCK Inhibitors in Mouse Models: Application Notes and Protocols for Preclinical Research

Disclaimer: As of late 2025, specific in vivo administration and dosage information for the ROCK2 inhibitor Rock-IN-6 in mouse models is not publicly available in peer-reviewed literature or patents. The following application notes and protocols are a general guide based on established methodologies for other Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors used in murine models of glaucoma and retinal diseases. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for this compound in their specific experimental setting.

Introduction to ROCK Inhibition in Ocular Disease Models

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction. In the eye, ROCK activity is implicated in the regulation of aqueous humor outflow and retinal ganglion cell (RGC) survival. Inhibition of ROCK has emerged as a promising therapeutic strategy for glaucoma by increasing aqueous humor outflow to lower intraocular pressure (IOP), and for retinal diseases by promoting RGC survival and axon regeneration. This compound is a potent and selective inhibitor of ROCK2, suggesting its potential therapeutic utility in these areas.

Application Notes for In Vivo Studies in Mouse Models

Mouse Models

A variety of mouse models are available to study glaucoma and retinal diseases. The choice of model depends on the specific research question.

-

Glaucoma Models (Ocular Hypertension):

-

Microbead Occlusion Model: Injection of microbeads into the anterior chamber obstructs the trabecular meshwork, leading to elevated IOP.

-

Laser-Induced Ocular Hypertension: Photocoagulation of the trabecular meshwork and episcleral veins induces scarring and increases IOP.

-

Genetic Models: Mice with genetic mutations (e.g., DBA/2J) that spontaneously develop glaucoma.

-

-

Retinal Disease Models (Optic Nerve Injury):

-

Optic Nerve Crush (ONC): A surgical procedure that induces mechanical injury to the optic nerve, leading to RGC death.

-

N-methyl-D-aspartate (NMDA)-Induced Excitotoxicity: Intravitreal injection of NMDA causes RGC death.

-

Formulation and Administration of ROCK Inhibitors

The formulation and route of administration are critical for achieving therapeutic concentrations of the inhibitor at the target site while minimizing systemic side effects.

-

Topical Administration (Eye Drops): This is the most common and clinically relevant route for glaucoma studies.

-

Vehicle: A sterile, isotonic solution, often containing a viscosity-enhancing agent (e.g., carboxymethylcellulose) to increase residence time on the ocular surface. Solubilizing agents like cyclodextrins may be necessary for poorly soluble compounds.

-

Frequency: Typically once or twice daily.

-

-

Systemic Administration:

-

Oral Gavage: For assessing systemic effects or when topical administration is not feasible. The inhibitor is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

-

Intraperitoneal (IP) or Subcutaneous (SC) Injection: Alternative systemic routes.

-

-

Local Injection:

-

Intravitreal Injection: Delivers the inhibitor directly to the retina. This is a common route for studies focused on neuroprotection of RGCs.

-

Subconjunctival Injection: Can provide a local depot of the drug.

-

Experimental Protocols (General Guide)

The following are generalized protocols that should be adapted and optimized for this compound.